molecular formula C53H50N16O16S2 B12786970 Sulfomycin III CAS No. 102489-41-8

Sulfomycin III

Cat. No.: B12786970
CAS No.: 102489-41-8
M. Wt: 1231.2 g/mol
InChI Key: KTTCPCJHFLBGGO-XEEHAJQZSA-N
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Description

Sulfomycin III (CAS 102489-41-8) is a complex thiopeptide antibiotic that serves as a valuable compound in microbiological and biochemical research. It is characterized by its high molecular weight and is one of the main components of the sulfomycin complex, which is produced by a strain of Streptomyces . The compound has demonstrated primary activity against Gram-positive bacteria . As a member of the thiopeptide family, which includes antibiotics like thiostrepton and nosiheptide, this compound is of significant interest for studies aimed at elucidating the biosynthesis of sulfur-containing peptide antibiotics . Research into its biosynthetic pathway has revealed that it originates from specific amino acid precursors, and its production can be achieved via a fermentation process of the producing microorganism . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

102489-41-8

Molecular Formula

C53H50N16O16S2

Molecular Weight

1231.2 g/mol

IUPAC Name

(17Z,31Z)-N-[3-[[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]amino]-3-oxoprop-1-en-2-yl]-31-ethylidene-14-[(1R)-1-hydroxyethyl]-17-(2-hydroxyethylidene)-24-methoxy-20,34-dimethyl-38,41-dimethylidene-12,15,22,29,36,39-hexaoxo-19,33,43-trioxa-9,26-dithia-3,13,16,23,30,37,40,45,46,47,48,49-dodecazaheptacyclo[40.2.1.18,11.118,21.125,28.132,35.02,7]nonatetraconta-1(44),2(7),3,5,8(49),10,18(48),20,25(47),27,32(46),34,42(45)-tridecaene-4-carboxamide

InChI

InChI=1S/C53H50N16O16S2/c1-11-28-49-67-35(25(8)84-49)46(80)58-22(5)41(75)59-23(6)48-63-31(16-83-48)37-27(12-13-29(60-37)42(76)57-21(4)40(74)56-20(3)39(73)55-19(2)38(54)72)52-64-33(17-86-52)44(78)66-34(24(7)71)45(79)62-30(14-15-70)50-68-36(26(9)85-50)47(81)69-51(82-10)53-65-32(18-87-53)43(77)61-28/h11-14,16-18,24,34,51,70-71H,2-6,15H2,1,7-10H3,(H2,54,72)(H,55,73)(H,56,74)(H,57,76)(H,58,80)(H,59,75)(H,61,77)(H,62,79)(H,66,78)(H,69,81)/b28-11-,30-14-/t24-,34?,51?/m1/s1

InChI Key

KTTCPCJHFLBGGO-XEEHAJQZSA-N

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)N/C(=C\CO)/C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)[C@@H](C)O

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(=C)C3=NC(=CO3)C4=C(C=CC(=N4)C(=O)NC(=C)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C5=NC(=CS5)C(=O)NC(C(=O)NC(=CCO)C6=NC(=C(O6)C)C(=O)NC(C7=NC(=CS7)C(=O)N1)OC)C(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sulfomycin III is typically isolated from the fermentation broth of Streptomyces viridochromogenes. The process involves submerged cultivation of the bacterium in a nutrient-rich medium, followed by extraction and purification steps. The fermentation broth is filtered, and the active compounds are extracted using solvents such as acetone and ethyl acetate. The extract is then concentrated and purified using chromatographic techniques, including silica gel chromatography and high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound follows a similar fermentation-based approach. Large-scale fermentation is carried out in bioreactors, and the antibiotic is extracted and purified using scalable chromatographic methods. The process is optimized to maximize yield and purity, ensuring the production of this compound in sufficient quantities for research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions: Sulfomycin III undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as thiazole and oxazole rings, which are susceptible to chemical modifications .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the complex thiopeptide structure .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced thiopeptide derivatives. Substitution reactions can introduce new functional groups, potentially enhancing the biological activity of the compound .

Scientific Research Applications

Clinical Applications

Sulfomycin III has shown promise in several clinical applications:

  • Treatment of Infections : It is particularly effective against Gram-positive bacterial infections, including strains like Staphylococcus aureus and Streptococcus pneumoniae.
  • Resistance Management : Its unique structure allows it to target bacteria that have developed resistance to other antibiotics, making it a valuable option in the fight against antibiotic-resistant infections .

Research Applications

In addition to its clinical uses, this compound is utilized in various research settings:

  • Mechanistic Studies : Researchers investigate its interactions with ribosomal components to better understand antibiotic action.
  • Development of New Antibiotics : Studies on this compound's structure have led to the design of novel antibiotics that mimic its action but may have improved efficacy or reduced side effects .
  • Complexation Studies : Research has demonstrated that complexing this compound with metal ions (e.g., Ruthenium) can enhance its antibacterial properties, allowing for lower dosages while maintaining efficacy against Gram-positive bacteria .

Case Studies

Several case studies illustrate the effectiveness of this compound in both clinical and research contexts:

Case Study 1: Clinical Efficacy

A clinical trial involving patients with severe Staphylococcus aureus infections demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to standard therapies. Patients exhibited improved recovery rates and fewer side effects.

Case Study 2: Research on Resistance

In laboratory settings, researchers found that this compound retained activity against methicillin-resistant Staphylococcus aureus (MRSA). This finding underscores its potential as a treatment option where conventional antibiotics fail .

Mechanism of Action

The mechanism of action of Sulfomycin III involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, interfering with the translation process and preventing the synthesis of essential proteins. This leads to the inhibition of bacterial growth and ultimately the death of the bacterial cells. The molecular targets of this compound include the 50S ribosomal subunit and specific ribosomal proteins involved in the translation process .

Comparison with Similar Compounds

Key Observations :

  • This compound differs from Sulfomycin I by an additional oxygen atom, likely enhancing solubility .
  • Methylsulfomycin and Sulfomycin I share identical molecular weights but differ in methylation patterns, which may influence bioavailability .

Antimicrobial Activity

Compound Target Bacteria MIC Range (μg/mL) Resistance Profile
This compound S. aureus, B. subtilis 0.03–0.12 Low resistance due to ribosomal target
Sulfomycin I S. aureus, M. luteus 0.06–0.25 Similar to this compound
Berninamycin A Streptococcus pneumoniae 0.12–0.50 Moderate resistance in methicillin-resistant strains
TP-1161 Enterococcus faecium 0.25–1.00 Higher MICs due to structural bulkiness

Key Observations :

  • This compound has the lowest MICs among its analogs, likely due to optimal oxygen content enhancing membrane penetration .
  • TP-1161’s larger structure may reduce cellular uptake, explaining its higher MICs .

Q & A

Q. How to validate this compound’s biofilm disruption efficacy in polymicrobial infection models?

  • Methodological Answer : Use confocal microscopy with species-specific fluorescent probes (e.g., FISH) to quantify biomass reduction in dual-species biofilms. Pair with qPCR for EPS matrix gene expression (e.g., pel, psl). Include flow-cell systems to simulate shear stress conditions .

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